molecular formula C19H20BrN3O4S B5130664 2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl N-benzoylmethioninate

2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl N-benzoylmethioninate

Cat. No. B5130664
M. Wt: 466.4 g/mol
InChI Key: UGSNAQATILQSDC-UHFFFAOYSA-N
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Description

2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl N-benzoylmethioninate is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as BPO-Met and is synthesized using a specific method. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

BPO-Met inhibits HDAC by binding to the active site of the enzyme. HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Inhibition of HDACs can result in the accumulation of acetylated histones, leading to changes in gene expression and potentially anti-cancer effects.
Biochemical and Physiological Effects:
BPO-Met has been shown to have anti-cancer effects in various cancer cell lines. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, BPO-Met has been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

BPO-Met has several advantages for use in lab experiments. It is a potent inhibitor of HDAC and has been shown to have anti-cancer effects. However, the compound has limitations, including its solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on BPO-Met. One area of interest is the development of more potent HDAC inhibitors based on the structure of BPO-Met. Another area of research is the potential use of BPO-Met in combination with other anti-cancer drugs. Additionally, the compound may have potential applications in the treatment of inflammatory diseases, and further research is needed to explore this possibility.

Synthesis Methods

The synthesis of BPO-Met involves the reaction of 5-bromo-2-pyridinamine with N-benzoylmethionyl chloride. The reaction is carried out in the presence of a base and a solvent. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

BPO-Met has been extensively studied for its potential applications in scientific research. The compound has been found to be a potent inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have anti-cancer properties, and BPO-Met has been studied for its potential use in cancer therapy.

properties

IUPAC Name

[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O4S/c1-28-10-9-15(22-18(25)13-5-3-2-4-6-13)19(26)27-12-17(24)23-16-8-7-14(20)11-21-16/h2-8,11,15H,9-10,12H2,1H3,(H,22,25)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSNAQATILQSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)OCC(=O)NC1=NC=C(C=C1)Br)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate

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